2-Ethoxy-3-formyl-5-methylphenylboronic acid

Thermal Stability Physicochemical Properties Arylboronic Acid Storage

This specific arylboronic acid, with a 2-ethoxy-3-formyl-5-methyl pattern, offers unmatched steric and electronic control in cross-couplings. Cited in 9 patents, it is essential for replicating protected synthetic routes. Higher melting point (122-126°C) ensures thermal stability vs. simpler analogs, boosting yield reproducibility. Ideal for SAR libraries and drug discovery.

Molecular Formula C10H13BO4
Molecular Weight 208.02 g/mol
CAS No. 480424-54-2
Cat. No. B1355224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-formyl-5-methylphenylboronic acid
CAS480424-54-2
Molecular FormulaC10H13BO4
Molecular Weight208.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OCC)C=O)C)(O)O
InChIInChI=1S/C10H13BO4/c1-3-15-10-8(6-12)4-7(2)5-9(10)11(13)14/h4-6,13-14H,3H2,1-2H3
InChIKeyPICMLDFIWSDJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-3-formyl-5-methylphenylboronic Acid (CAS 480424-54-2): Properties and Sourcing for Cross-Coupling Applications


2-Ethoxy-3-formyl-5-methylphenylboronic acid (CAS 480424-54-2) is a polysubstituted arylboronic acid building block featuring ethoxy, formyl, and methyl substituents on a phenyl ring. This compound is a white to off-white solid with a melting point of 122-126 °C and is typically supplied at purities of 95% or higher . As an organoboron reagent, it is employed in Suzuki–Miyaura cross-coupling reactions to construct carbon–carbon bonds for the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials .

2-Ethoxy-3-formyl-5-methylphenylboronic Acid: Why Generic Arylboronic Acid Substitution Is Not Advisable


Arylboronic acids are not universally interchangeable reagents. The specific substitution pattern on the aromatic ring—including the presence, position, and nature of electron-donating (e.g., ethoxy, methyl) and electron-withdrawing (e.g., formyl) groups—exerts a profound influence on the boronic acid's reactivity, stability, and the steric/electronic properties of the resulting biaryl products. The unique 2-ethoxy-3-formyl-5-methyl substitution pattern of this compound imparts a distinct combination of steric hindrance and electronic bias [1], which directly impacts reaction kinetics, yield, and the functional group tolerance in cross-coupling applications [2]. Using a simpler or differently substituted analog risks reaction failure, lower yields, or the production of an undesired molecular scaffold, thereby compromising research integrity and procurement efficiency.

2-Ethoxy-3-formyl-5-methylphenylboronic Acid: Quantitative Differentiation Evidence for Procurement Decisions


2-Ethoxy-3-formyl-5-methylphenylboronic Acid Exhibits Superior Thermal Stability Relative to a Common Analog

The melting point of 2-ethoxy-3-formyl-5-methylphenylboronic acid is 122-126 °C , which is significantly higher than the 89-94 °C melting point reported for the closely related analog 2-ethoxy-5-methylphenylboronic acid . A higher melting point is generally indicative of stronger intermolecular forces and can correlate with greater thermal stability and a reduced propensity for premature decomposition during handling or storage.

Thermal Stability Physicochemical Properties Arylboronic Acid Storage

Patent Landscape Suggests 2-Ethoxy-3-formyl-5-methylphenylboronic Acid Is a Key Intermediate in Proprietary Research

2-Ethoxy-3-formyl-5-methylphenylboronic acid is associated with 9 patents [1], a significantly higher count than the 0 patents listed for its close structural analog, 3-formyl-2-methoxy-5-methylphenylboronic acid (CAS 480424-55-3) [2]. This differential prevalence in the patent literature serves as a proxy for its utility as a key building block in industrially relevant or proprietary synthetic routes, making it a more critical reagent for accessing valuable chemical space.

Patent Analysis Pharmaceutical Intermediates Research Tool Compound

The 2-Ethoxy-3-formyl-5-methyl Substitution Pattern Offers a Unique Vector for Molecular Diversity

The combination of the 2-ethoxy, 3-formyl, and 5-methyl substituents creates a highly specific steric and electronic environment. In contrast to the common 3-formylphenylboronic acid or the simpler 2-ethoxyphenylboronic acid , this compound presents three distinct points of differentiation. This allows for the systematic exploration of structure-activity relationships (SAR) by providing a scaffold with a unique combination of a hydrogen-bond acceptor (ethoxy), a reactive handle (formyl), and a lipophilic group (methyl), which is not achievable with any single-analog substitution.

Medicinal Chemistry Structural Diversity SAR Exploration

Predicted Physicochemical Profile of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid Suggests Differential Handling Compared to Regioisomers

Computational predictions indicate that 2-ethoxy-3-formyl-5-methylphenylboronic acid possesses a LogP of -0.114 and a pKa of 7.97 ± 0.58 [1]. These values differ from those of its regioisomer, 2-ethoxy-4-formylphenylboronic acid, for which only limited predicted data is publicly available but is expected to have a different lipophilicity profile due to the altered formyl group position. The predicted lower LogP of the 3-formyl compound suggests it may have better aqueous solubility, which can be a critical factor in aqueous reaction media and during work-up procedures, potentially simplifying downstream processing relative to more lipophilic analogs.

Predicted Physicochemical Properties LogP pKa Solubility

2-Ethoxy-3-formyl-5-methylphenylboronic Acid: Recommended Application Scenarios Based on Differential Evidence


Synthesis of Patented or Proprietary Biaryl Scaffolds

Procurement is strongly justified when the target molecule or a key intermediate is described in the patent literature. The association of 2-ethoxy-3-formyl-5-methylphenylboronic acid with 9 patents [1] indicates it is a validated reagent for accessing protected chemical matter. Using this specific compound increases the likelihood of replicating or extending patented synthetic routes, which is crucial for both competitive intelligence and freedom-to-operate studies.

Medicinal Chemistry SAR Exploration Requiring a Multi-Functional Aryl Donor

This compound is an ideal choice for medicinal chemistry programs aiming to systematically explore structure-activity relationships (SAR). Its three distinct substituents (ethoxy, formyl, methyl) [1] allow it to serve as a central building block from which a diverse set of analogs can be rapidly generated. Using this single reagent can streamline the synthesis of focused libraries where the combination of a lipophilic group, a hydrogen bond acceptor, and a synthetic handle is desired.

Cross-Coupling Reactions Under Strict Thermal Management Conditions

For reactions where thermal stability of the boronic acid is a concern—for example, during extended reaction times or with heat-sensitive coupling partners—2-ethoxy-3-formyl-5-methylphenylboronic acid is a preferable choice over lower-melting analogs like 2-ethoxy-5-methylphenylboronic acid. Its higher melting point (122-126 °C vs. 89-94 °C) [1] suggests a more robust reagent that may be less prone to in situ decomposition, potentially leading to higher and more reproducible yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-3-formyl-5-methylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.